molecular formula C16H14ClFN2O2 B5972916 N-{2-[(2-chlorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide

N-{2-[(2-chlorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide

Cat. No. B5972916
M. Wt: 320.74 g/mol
InChI Key: BFVDAQJZRJQFJA-UHFFFAOYSA-N
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Description

N-{2-[(2-chlorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide, commonly known as CFTR-Inhibitor-172, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known to inhibit the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a critical role in regulating salt and water transport across cell membranes.

Mechanism of Action

N-{2-[(2-chlorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide-Inhibitor-172 inhibits the function of N-{2-[(2-chlorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide protein by binding to its regulatory domain and preventing its activation. N-{2-[(2-chlorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide protein is a chloride channel that regulates the transport of chloride ions across cell membranes. Inhibition of N-{2-[(2-chlorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide function leads to a decrease in chloride secretion and an increase in sodium absorption, resulting in the accumulation of mucus and other secretions in the airways and other organs. N-{2-[(2-chlorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide-Inhibitor-172 has been shown to be a potent inhibitor of N-{2-[(2-chlorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide function, and its mechanism of action has been extensively studied in various experimental models.
Biochemical and Physiological Effects:
N-{2-[(2-chlorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide-Inhibitor-172 has been shown to have several biochemical and physiological effects in various experimental models. It inhibits the function of N-{2-[(2-chlorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide protein, leading to a decrease in chloride secretion and an increase in sodium absorption. This results in the accumulation of mucus and other secretions in the airways and other organs. N-{2-[(2-chlorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide-Inhibitor-172 has also been shown to have anti-inflammatory effects in experimental models of COPD and other inflammatory diseases. It has been shown to decrease the production of pro-inflammatory cytokines and chemokines and to inhibit the activation of inflammatory cells.

Advantages and Limitations for Lab Experiments

N-{2-[(2-chlorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide-Inhibitor-172 has several advantages for lab experiments. It is a potent and specific inhibitor of N-{2-[(2-chlorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide function, making it a valuable tool for investigating the role of N-{2-[(2-chlorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide protein in disease pathogenesis. It is commercially available and has been extensively studied in various experimental models, making it a well-established research tool. However, N-{2-[(2-chlorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide-Inhibitor-172 also has some limitations for lab experiments. It is a synthetic compound that may have off-target effects, and its efficacy and safety in humans are not yet established.

Future Directions

N-{2-[(2-chlorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide-Inhibitor-172 has several potential future directions in scientific research. It may be used as a therapeutic agent for diseases such as cystic fibrosis, COPD, and secretory diarrhea. It may also be used as a research tool for investigating the role of N-{2-[(2-chlorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide protein in disease pathogenesis and for developing new N-{2-[(2-chlorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide inhibitors with improved efficacy and safety profiles. Future studies may also investigate the potential off-target effects of N-{2-[(2-chlorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide-Inhibitor-172 and its safety and efficacy in humans.
Conclusion:
In conclusion, N-{2-[(2-chlorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide-Inhibitor-172 is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It inhibits the function of N-{2-[(2-chlorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide protein, leading to several biochemical and physiological effects. N-{2-[(2-chlorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide-Inhibitor-172 has several advantages for lab experiments, but also has some limitations. Future studies may investigate its potential therapeutic applications and its role as a research tool for investigating the role of N-{2-[(2-chlorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide protein in disease pathogenesis.

Synthesis Methods

N-{2-[(2-chlorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide-Inhibitor-172 is a synthetic compound that is prepared by a multistep process involving the reaction of 3-fluorobenzoic acid with 2-chloroaniline followed by a series of chemical transformations. The final product is obtained after purification using chromatography techniques. The synthesis method of N-{2-[(2-chlorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide-Inhibitor-172 has been described in detail in several scientific publications, and the compound is commercially available for research purposes.

Scientific Research Applications

N-{2-[(2-chlorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide-Inhibitor-172 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in inhibiting the function of N-{2-[(2-chlorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide protein, which is implicated in several diseases, including cystic fibrosis, chronic obstructive pulmonary disease (COPD), and secretory diarrhea. N-{2-[(2-chlorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide-Inhibitor-172 has been used in several in vitro and in vivo studies to investigate the role of N-{2-[(2-chlorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide protein in disease pathogenesis and to evaluate the efficacy of N-{2-[(2-chlorophenyl)amino]-1-methyl-2-oxoethyl}-3-fluorobenzamide inhibitors as potential therapeutics.

properties

IUPAC Name

N-[1-(2-chloroanilino)-1-oxopropan-2-yl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O2/c1-10(15(21)20-14-8-3-2-7-13(14)17)19-16(22)11-5-4-6-12(18)9-11/h2-10H,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVDAQJZRJQFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1Cl)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[(2-chlorophenyl)amino]-1-oxopropan-2-yl}-3-fluorobenzamide

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